Ascochlorin

Übersicht

Beschreibung

Ascochlorin ist eine Prenylphenol-Verbindung, die aus der Fermentation des Pilzes Verticillium hemipterigenum gewonnen wird. Es ist bekannt für seine vielfältigen biologischen Aktivitäten, darunter Antitumor-, Entzündungshemmende und antimikrobielle Eigenschaften . This compound hat aufgrund seiner potenziellen therapeutischen Anwendungen großes Interesse in den Bereichen Chemie, Biologie und Medizin geweckt.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von Ascochlorin umfasst mehrere Schritte, beginnend mit einfachen Vorläufern. Ein üblicher synthetischer Weg umfasst die Prenylierung einer Phenolverbindung, gefolgt von Cyclisierungs- und Chlorierungsschritten. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um die gewünschte Produktausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound wird hauptsächlich durch die Fermentation von Verticillium hemipterigenum erreicht. Der Pilz wird in einem nährstoffreichen Medium kultiviert, und die Verbindung wird aus der Fermentationsbrühe unter Verwendung organischer Lösungsmittel extrahiert. Der Rohextrakt wird dann mit chromatographischen Verfahren gereinigt, um hochreines this compound zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen

Ascochlorin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Die Reduktion von this compound führt zur Bildung von Hydrochinonderivaten.

Substitution: Halogenierungs- und Alkylierungsreaktionen können verschiedene Substituenten am aromatischen Ring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Die Halogenierung wird typischerweise mit Halogenen (z. B. Chlor, Brom) in Gegenwart eines Katalysators durchgeführt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinon- und Hydrochinonderivate sowie halogenierte und alkylierte this compound-Analoga .

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird this compound als Vorläufer für die Synthese verschiedener bioaktiver Verbindungen verwendet. Seine einzigartige Struktur ermöglicht die Entwicklung neuer Derivate mit verbesserten biologischen Aktivitäten .

Biologie

This compound wurde ausgiebig auf seine biologischen Aktivitäten untersucht. Es zeigt starke Antitumorwirkungen, indem es den STAT3-Signalweg hemmt und die Apoptose in Krebszellen induziert . Darüber hinaus hat es entzündungshemmende Eigenschaften, indem es die Produktion von pro-inflammatorischen Zytokinen unterdrückt .

Medizin

In der Medizin wird this compound als potenzieller therapeutischer Wirkstoff für die Behandlung verschiedener Krankheiten untersucht, darunter Krebs, entzündliche Erkrankungen und mikrobielle Infektionen . Seine Fähigkeit, wichtige Enzyme und Signalwege zu hemmen, macht es zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung.

Industrie

This compound wird in der pharmazeutischen Industrie für die Entwicklung neuer Medikamente eingesetzt. Seine vielfältigen biologischen Aktivitäten und die relativ einfache Synthese machen es zu einer attraktiven Verbindung für industrielle Anwendungen .

Wirkmechanismus

This compound entfaltet seine Wirkungen über mehrere Mechanismen. Es hemmt den STAT3-Signalweg, der für die Zellproliferation und das Überleben entscheidend ist. Durch die Blockierung dieses Weges induziert this compound die Apoptose in Krebszellen. Darüber hinaus unterdrückt es die Produktion von pro-inflammatorischen Zytokinen, indem es den NF-κB-Signalweg (Nuclear Factor-κB) hemmt . This compound zielt auch auf die mitochondriale Atmungskette ab, was zur Hemmung der Zellatmung und Energieproduktion führt .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Ascochlorin has shown significant promise in cancer therapy, particularly against hepatocellular carcinoma (HCC).

Mechanism of Action:

- This compound inhibits the activation of the oncogenic transcription factor STAT3, which is crucial for the proliferation and survival of cancer cells. Research indicates that this compound reduces both constitutive and IL-6/EGF-inducible STAT3 activation, leading to decreased tumor growth in HCC models .

Case Study:

- A study demonstrated that this compound administration in an orthotopic HCC mouse model resulted in substantial tumor growth inhibition and reduced STAT3 activation in tumor tissues, indicating its potential as a therapeutic agent against HCC .

Metabolic Disorders

Recent studies have highlighted the role of this compound derivatives in treating metabolic disorders such as diabetes and obesity.

Combination Therapy:

- A patent describes the use of this compound derivatives in combination with metformin to treat conditions involving AMPK dysregulation, such as diabetes and hyperlipidemia. These derivatives have shown improved metabolic stability and efficacy in various disease models .

Case Study:

- The derivative 4-O-Carboxymethyl this compound (AS-6) has been identified as a PPARγ agonist that reduces serum glucose levels in diabetic mouse models, suggesting its utility in managing diabetes .

Antifungal Activity

This compound exhibits antifungal properties, making it a candidate for agricultural applications.

Mechanism of Action:

- This compound inhibits the mitochondrial electron transport chain, specifically targeting the cytochrome bc1 complex. This inhibition affects fungal respiration, which is critical for fungal survival .

Case Study:

- Research has shown that this compound effectively suppresses the growth of various fungal pathogens, indicating its potential use as a natural fungicide in agriculture .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties.

Mechanism of Action:

- It modulates inflammatory pathways by inhibiting STAT3 signaling, which is often upregulated during inflammatory responses. This modulation can lead to reduced inflammation and tissue damage .

Case Study:

- In vitro studies have demonstrated that this compound can downregulate pro-inflammatory cytokines, suggesting its potential application in treating inflammatory diseases .

Antiviral Properties

Emerging research indicates that this compound may possess antiviral activity.

Mechanism of Action:

- This compound has been shown to interfere with viral replication processes, although specific mechanisms are still under investigation.

Case Study:

- Preliminary studies suggest that this compound analogs exhibit antiviral effects against certain viruses, warranting further exploration into their potential therapeutic applications .

Table 1: Summary of this compound's Biological Activities

| Activity Type | Mechanism of Action | Application Area |

|---|---|---|

| Anticancer | Inhibition of STAT3 signaling | Cancer therapy (HCC) |

| Metabolic Disorders | AMPK activation modulation | Diabetes and obesity treatment |

| Antifungal | Inhibition of mitochondrial respiration | Agricultural fungicide |

| Anti-inflammatory | Downregulation of pro-inflammatory cytokines | Inflammatory disease treatment |

| Antiviral | Interference with viral replication | Potential antiviral therapy |

Wirkmechanismus

Ascochlorin exerts its effects through multiple mechanisms. It inhibits the STAT3 signaling pathway, which is crucial for cell proliferation and survival. By blocking this pathway, this compound induces apoptosis in cancer cells. Additionally, it suppresses the production of pro-inflammatory cytokines by inhibiting the nuclear factor-κB (NF-κB) pathway . This compound also targets the mitochondrial respiratory chain, leading to the inhibition of cellular respiration and energy production .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ilicicolin D: Eine weitere Prenylphenol-Verbindung mit ähnlichen biologischen Aktivitäten.

Ascofuranon: Eine verwandte Verbindung mit Antitumor- und entzündungshemmenden Eigenschaften.

Ascofuranol: Ein Derivat von Ascochlorin mit verbesserten biologischen Aktivitäten.

Einzigartigkeit

This compound ist aufgrund seines breiten Spektrums an biologischen Aktivitäten und seiner Fähigkeit, mehrere Wege anzugreifen, einzigartig. Seine relativ einfache Synthese und die hohe Ausbeute aus der Fermentation machen es zu einer attraktiven Verbindung für Forschungs- und industrielle Anwendungen .

Biologische Aktivität

Ascochlorin is an isoprenoid antibiotic produced by the phytopathogenic fungus Ascochyta viciae. It exhibits a range of biological activities, primarily through its effects on mitochondrial respiration, cancer cell signaling, and antimicrobial properties. This article reviews the current understanding of this compound's biological activity, supported by case studies and research findings.

This compound acts as a specific inhibitor of the mitochondrial cytochrome bc1 complex. It binds to both the Q(i) and Q(o) sites of the enzyme, inhibiting electron transport and leading to decreased mitochondrial respiration. This mechanism has been demonstrated in various studies using mitochondrial preparations from rat liver and yeast (Pichia anomala):

- Inhibition of Electron Transport : this compound has been shown to inhibit oxygen uptake in yeast mitochondria comparably to known inhibitors like antimycin A and stigmatellin .

- Impact on Reactive Oxygen Species (ROS) : It suppresses superoxide anion generation in the presence of other inhibitors, indicating a protective role against oxidative stress .

Antitumor Activity

This compound has garnered attention for its potential in cancer therapy, particularly in hepatocellular carcinoma (HCC):

- Inhibition of STAT3 Signaling : Research indicates that this compound inhibits STAT3 phosphorylation at Tyr 705 without affecting its activation at Ser 727. This inhibition leads to reduced expression of oncogenic gene products and induces apoptosis in HCC cells .

- Synergistic Effects with Chemotherapy : this compound enhances the sensitivity of HCC cells to doxorubicin, suggesting its potential as an adjunct therapy in cancer treatment .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens:

- Fungal Inhibition : It has shown strong inhibitory effects against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) ranging from 1.25 to 4.1 μg/mL for certain analogues .

- Bacterial Activity : The compound has also been tested against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating potent antibacterial properties .

Table 1: Inhibitory Effects of this compound on Mitochondrial Activity

| Substrate | O2 Uptake Inhibition (%) | Comparison with Antimycin A (%) |

|---|---|---|

| Succinate | 80 | 85 |

| Malate | 75 | 82 |

| Glutamate | 70 | 78 |

| Glycerol | 65 | 80 |

| Pyruvate | 60 | 77 |

This table summarizes the inhibitory effects of this compound on oxygen uptake across different substrates, highlighting its potent activity compared to antimycin A.

Structural Analogues and Modifications

Recent studies have explored structural modifications of this compound to enhance its biological activity:

- 4-O-Carboxymethyl this compound (AS-6) : This derivative has been identified as a potent PPARγ agonist, reducing serum glucose levels in diabetic models while also inducing endoplasmic reticulum (ER) stress and apoptosis in cancer cells .

- Bioactive Analogues : New analogues derived from marine fungi have been tested for antimicrobial activity, revealing that specific structural features are crucial for their efficacy against various pathogens .

Eigenschaften

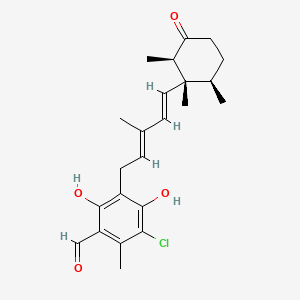

IUPAC Name |

5-chloro-2,4-dihydroxy-6-methyl-3-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]penta-2,4-dienyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClO4/c1-13(10-11-23(5)14(2)7-9-19(26)16(23)4)6-8-17-21(27)18(12-25)15(3)20(24)22(17)28/h6,10-12,14,16,27-28H,7-9H2,1-5H3/b11-10+,13-6+/t14-,16+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETVRSKZJJWOPA-FLDGXQSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C(C1(C)C=CC(=CCC2=C(C(=C(C(=C2O)Cl)C)C=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC(=O)[C@@H]([C@@]1(C)/C=C/C(=C/CC2=C(C(=C(C(=C2O)Cl)C)C=O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601102655 | |

| Record name | 3-Chloro-4,6-dihydroxy-2-methyl-5-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]-2,4-pentadien-1-yl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601102655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26166-39-2 | |

| Record name | 3-Chloro-4,6-dihydroxy-2-methyl-5-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]-2,4-pentadien-1-yl]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26166-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ascochlorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026166392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4,6-dihydroxy-2-methyl-5-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]-2,4-pentadien-1-yl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601102655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASCOCHLORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEZ8F05ODV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.